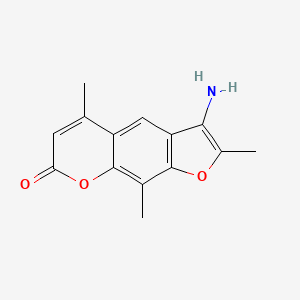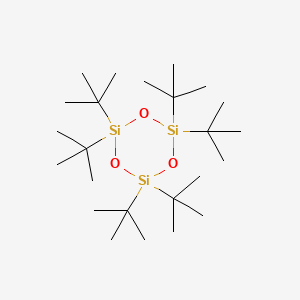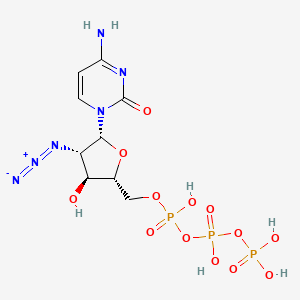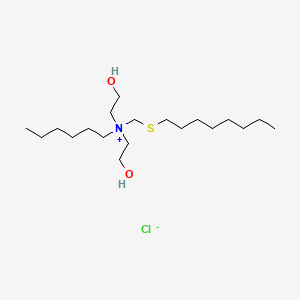
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a ketone with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-hydroxy-2-methylpentanone under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve the use of Grignard reagents, where phenylmagnesium bromide reacts with a suitable precursor to yield the desired product. The reaction conditions are optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-1-phenylpentanoic acid.
Reduction: Formation of 3-hydroxy-2-methyl-1-phenylpentanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valerophenone: Similar structure but lacks the hydroxyl group.
2-Pentanone, 3-methyl-: Similar structure but with a different substitution pattern on the carbon chain.
Uniqueness
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- is unique due to the presence of both a hydroxyl and a phenyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
79314-55-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(13)9(2)12(14)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3 |
Clé InChI |
JKUZVRUHLINACA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)C(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)


![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
